molecular formula C19H31NO2 B12790750 N-Dodecyl-N-hydroxybenzamide CAS No. 56918-98-0

N-Dodecyl-N-hydroxybenzamide

Cat. No.: B12790750
CAS No.: 56918-98-0
M. Wt: 305.5 g/mol
InChI Key: KQDMTFAQBVMWDP-UHFFFAOYSA-N
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Description

N-Dodecyl-N-hydroxybenzamide: is an organic compound with the molecular formula C19H31NO2 . It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a dodecyl group and the nitrogen atom is hydroxylated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Dodecyl-N-hydroxybenzamide typically involves the reaction of dodecylamine with benzoyl chloride in the presence of a base, followed by hydroxylation of the resulting N-dodecylbenzamide. The reaction conditions often include:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: N-Dodecyl-N-hydroxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Dodecyl-N-hydroxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Dodecyl-N-hydroxybenzamide involves its interaction with molecular targets such as enzymes and cell membranes. As an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce apoptosis in cancer cells. Additionally, its surfactant properties allow it to disrupt cell membranes, enhancing the permeability of drugs .

Comparison with Similar Compounds

Comparison: N-Dodecyl-N-hydroxybenzamide is unique due to its specific dodecyl chain and hydroxylated amide group, which confer distinct surfactant properties and biological activities. Compared to other hydroxybenzamides, it has a longer alkyl chain, enhancing its hydrophobic interactions and making it more effective as a surfactant and membrane disruptor .

Properties

CAS No.

56918-98-0

Molecular Formula

C19H31NO2

Molecular Weight

305.5 g/mol

IUPAC Name

N-dodecyl-N-hydroxybenzamide

InChI

InChI=1S/C19H31NO2/c1-2-3-4-5-6-7-8-9-10-14-17-20(22)19(21)18-15-12-11-13-16-18/h11-13,15-16,22H,2-10,14,17H2,1H3

InChI Key

KQDMTFAQBVMWDP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN(C(=O)C1=CC=CC=C1)O

Origin of Product

United States

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